ビス(2,2-メチレンビス(4,6-ジ-tert-ブチルフェニル)ホスフェート)ナトリウム

説明

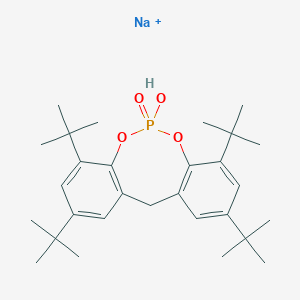

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt, also known as 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt, is a useful research compound. Its molecular formula is C29H43NaO4P+ and its molecular weight is 509.6 g/mol. The purity is usually 95%.

The exact mass of the compound 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-II. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ポリプロピレン用核剤

ビス(2,2’-メチレンビス(4,6-ジ-tert-ブチルフェニル)ホスフェート)ナトリウム(NA11)は、アイソタクチックポリプロピレン(iPP)の機械的特性および結晶化性能を向上させるためのα型核剤です。 ただし、NA11の分散性が限られているため、核形成が阻害されます . その場核形成法を用いて、良好に分散されたNA11を作製しました .

ポリプロピレンの機械的特性と結晶化特性の向上

その場核形成法を用いて、良好に分散されたNA11を作製しました。この方法により、iPPの機械的特性と結晶化性能が効率的に向上しました。 NA11(IS)を0.1wt%添加すると、純粋なiPPと比較して、iPPの引張強度と曲げ弾性率はそれぞれ18.8%と55.7%向上しました .

ポリプロピレンの結晶化ピーク温度の上昇

NA11(IS)は、iPPの結晶化ピーク温度を13.6℃上昇させ、iPPの結晶化の活性化エネルギーを低下させ、結晶化速度を加速させました .

ポリプロピレン用高効率核剤の合成

ポリプロピレン(PP)の核剤である、2, 2’-メチレンビス(4,6-ジ-tert-ブチル-フェニル)ホスフェートナトリウム(NA-11)は、自家製2,2-メチレンビス(4,6-ジ-tert-ブチル-フェニル)ホスホリルクロリドを原料として、加水分解と中和により高効率に調製されました .

アリールホスフェートの分子構造改変

ポリプロピレン(PP)用の新しいα型核剤(APAl-3C-12Li)を調製し、市販のNA-21と比較して評価しました。 オルガノホスフェート型NA(APAl-3C)の合成では、NA-21の酸部分の-OH基をイソプロポキシ基で置換しました .

ポリプロピレンの光学特性および機械的特性の改善

0.5wt%のAPAl-3C-12Liを添加した複合材料は、NA-21を添加した複合材料と比較して、ヘーズ値が9.3%と低くなっています。 これは、メチルの導入によってAPAl-3C-12Liの極性が弱くなり、PPマトリックス中の分散性が向上したためであり、その結果、光学特性と機械的特性が大幅に改善されました .

作用機序

Target of Action

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate), also known as NA11, primarily targets isotactic polypropylene (iPP) . iPP is a widely used polymer in various applications due to its low cost, non-toxicity, odorlessness, easy processing, and electrical insulation .

Mode of Action

NA11 acts as an α-type nucleating agent . It improves the mechanical and crystallization performances of iPP by providing nucleation sites during the melt processing of iPP .

Biochemical Pathways

The reaction between the precursors of 2,2’-methylene-bis-(4,6-di-tert-butylphenyl) phosphate (MBP) and sodium stearate (NaSt) may form NA11 in situ during the melt processing of iPP . Thermogravimetric and Fourier transform infrared spectroscopic results indicated that MBP and NaSt disappeared with the appearance of NA11 and stearic acid (HSt) during heating .

Pharmacokinetics

The in-situ formation of na11 during the melt processing of ipp suggests that its bioavailability is influenced by the processing conditions .

Result of Action

The presence of NA11 in iPP improves the mechanical and crystallization performances of iPP . At approximately 0.1 wt% of NA11, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP . Moreover, NA11 increased the crystallization peak temperature of iPP by 13.6 °C, reduced the activation energy of iPP crystallization, and accelerated the crystallization rate .

Action Environment

The action of NA11 is influenced by the processing conditions of iPP. The in-situ nucleation method, which involves the formation of NA11 during the melt processing of iPP, can enhance the dispersion of NA11 in iPP . This method can potentially be applied to a vast area of research to realize high dispersion of additives in the matrix .

生化学分析

Biochemical Properties

It is known to be an α-type nucleating agent that can improve the mechanical and crystallization performances of isotactic polypropylene (iPP)

Cellular Effects

It is known to have profound radical scavenging capacities, which can be beneficial in combating ailments linked to oxidative stress. By thwarting the deleterious effects of reactive oxygen species, this compound can potentially impede cellular harm.

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) has been shown to improve the mechanical and crystallization performances of iPP . At a concentration of 0.1 wt%, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP . Moreover, it increased the crystallization peak temperature of iPP by 13.6°C, with a reduced activation energy of iPP crystallization and the accelerated crystallization rate .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt' involves the reaction of the starting material, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin, with sodium chlorite and sodium hydroxide.", "Starting Materials": [ "2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin", "Sodium chlorite", "Sodium hydroxide" ], "Reaction": [ "To a solution of 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin in water, add sodium chlorite slowly with stirring.", "Maintain the temperature of the reaction mixture at 0-5°C during the addition.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add sodium hydroxide to adjust the pH of the reaction mixture to 9-10.", "Stir the reaction mixture at room temperature for 2 hours.", "Filter the reaction mixture and wash the solid with water.", "Dry the solid under vacuum to obtain the sodium salt of 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide." ] } | |

CAS番号 |

85209-91-2 |

分子式 |

C29H43NaO4P+ |

分子量 |

509.6 g/mol |

IUPAC名 |

sodium;1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide |

InChI |

InChI=1S/C29H43O4P.Na/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1 |

InChIキー |

ZHROMWXOTYBIMF-UHFFFAOYSA-N |

異性体SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+] |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O.[Na+] |

正規SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O.[Na+] |

| 85209-91-2 | |

物理的記述 |

Dry Powder |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-,6-oxide,sodiumsalt; 12h-dibenzol[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6; 12h-dibenzol[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dim |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)

![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)